

# Application Notes and Protocols: Electrodeposition of Nickel Sulfide Thin Films for Electrocatalysis

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## Compound of Interest

Compound Name: Nickel sulfide

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These application notes provide a comprehensive overview and detailed protocols for the electrodeposition of **nickel sulfide** ( $\text{NiS}_x$ ) thin films, a promising and cost-effective catalyst for various electrochemical reactions. **Nickel sulfides** are gaining attention as alternatives to precious metal catalysts in applications such as water splitting for hydrogen production (Hydrogen Evolution Reaction, HER) and the Oxygen Evolution Reaction (OER).<sup>[1][2]</sup> This document outlines the fundamental principles, experimental procedures, and characterization techniques for preparing and evaluating  $\text{NiS}_x$  thin films for electrocatalysis.

## Introduction to Nickel Sulfide Electrocatalysis

**Nickel sulfide** thin films are attractive for electrocatalysis due to their high electrical conductivity, tunable composition and structure, and excellent catalytic activity.<sup>[1]</sup> The electrodeposition method offers a simple, scalable, and cost-effective route for synthesizing these films directly onto conductive substrates.<sup>[3]</sup> By controlling the electrodeposition parameters, such as precursor concentration, current density, deposition time, and pH, the morphology, crystal structure, and ultimately the electrocatalytic performance of the  $\text{NiS}_x$  films can be precisely tuned.<sup>[3]</sup> Different phases of **nickel sulfide**, such as  $\text{NiS}$ ,  $\text{Ni}_3\text{S}_2$ , and  $\text{Ni}_7\text{S}_6$ , can be obtained, each exhibiting distinct catalytic properties.<sup>[3][4]</sup> Amorphous **nickel sulfide** films have also shown high efficiency for the HER.<sup>[5]</sup>

## Experimental Protocols

### Substrate Preparation

A clean and uniform substrate is crucial for the successful electrodeposition of adherent and active **nickel sulfide** films.

#### Protocol 1: Substrate Cleaning

- **Degreasing:** Immerse the conductive substrate (e.g., nickel foam, fluorine-doped tin oxide (FTO) glass, carbon cloth, stainless steel) in an ultrasonic bath with acetone for 15 minutes.
- **Acid Etching (for metallic substrates):** To remove any native oxide layer, immerse the substrate in a dilute acid solution (e.g., 1 M HCl) for 10-15 minutes.
- **Rinsing:** Thoroughly rinse the substrate with deionized (DI) water.
- **Final Cleaning:** Ultrasonicate the substrate in ethanol for 15 minutes, followed by a final rinse with DI water.
- **Drying:** Dry the substrate under a stream of nitrogen or in an oven at 60 °C before use.

### Electrodeposition of Nickel Sulfide Films

This section details two common electrodeposition methods: potentiodynamic and galvanostatic deposition.

#### Protocol 2: Potentiodynamic Deposition of Ni-S Films for HER

This method involves cycling the potential to deposit a nickel-cobalt-sulfide film.[\[4\]](#)

- **Electrolyte Preparation:** Prepare an aqueous electrolyte solution containing:
  - 3 mM Nickel Chloride ( $\text{NiCl}_2$ )
  - 2 mM Cobalt Chloride ( $\text{CoCl}_2$ )
  - 0.5 M Thiourea ( $\text{CS}(\text{NH}_2)_2$ )

- Electrochemical Cell Setup:
  - Use a standard three-electrode cell.
  - Working Electrode: Prepared substrate (e.g., FTO glass).
  - Counter Electrode: Platinum wire or graphite rod.
  - Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
- Deaeration: Purge the electrolyte with nitrogen (N<sub>2</sub>) gas for 30 minutes before deposition to remove dissolved oxygen. Maintain the N<sub>2</sub> blanket over the solution throughout the deposition process.
- Deposition: Perform cyclic voltammetry by sweeping the potential between 0.15 V and -1.25 V vs. SCE at a scan rate of 5 mV/s for a set number of cycles (e.g., 10 cycles).[4]
- Post-treatment: After deposition, rinse the film-coated substrate thoroughly with DI water and dry it in air.[5]

### Protocol 3: Galvanostatic Deposition of NiS<sub>x</sub> Films for HER

This method uses a constant current density to control the film growth and composition.[3]

- Electrolyte Preparation: Prepare an aqueous electrolyte solution. The composition can be varied, a typical example includes a modified Watts bath.[3]
- Electrochemical Cell Setup: Use the same three-electrode setup as in Protocol 2.
- Deposition: Apply a constant cathodic current density in the range of 6 to 12 mA/cm<sup>2</sup> at a controlled temperature (e.g., 45 °C).[3] The deposition time will influence the film thickness and morphology.[3]
- Post-treatment: Rinse the deposited film with DI water and dry.

Note: The crystalline phase of the **nickel sulfide** can be controlled by adjusting the current density. For instance, at 45 °C, amorphous films may form at 12 mA/cm<sup>2</sup>, while a mixture of Ni<sub>3</sub>S<sub>2</sub> and NiS phases can be obtained at 6 mA/cm<sup>2</sup>. [3]

## Characterization of Nickel Sulfide Films

### Protocol 4: Physical and Chemical Characterization

- **Surface Morphology:** Use Scanning Electron Microscopy (SEM) to visualize the surface topography and porosity of the deposited films.[4][6]
- **Crystal Structure:** Employ X-ray Diffraction (XRD) to identify the crystalline phases of the **nickel sulfide** present in the film.[4][6]
- **Elemental Composition and Chemical State:** Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and the oxidation states of nickel and sulfur.[7]

## Electrochemical Performance Evaluation

### Protocol 5: Electrocatalytic Activity Measurement

- **Electrochemical Cell Setup:** Use the same three-electrode setup as for deposition, with the  $\text{NiS}_x$  film as the working electrode. The electrolyte will depend on the target reaction (e.g., 0.5 M  $\text{H}_2\text{SO}_4$  for HER in acidic media, 1.0 M KOH for HER/OER in alkaline media).
- **Linear Sweep Voltammetry (LSV):** Record the polarization curve by sweeping the potential at a slow scan rate (e.g., 5 mV/s). This provides information on the overpotential required to achieve a certain current density (e.g., 10  $\text{mA}/\text{cm}^2$ ), a key metric for catalytic activity.[8]
- **Tafel Analysis:** Plot the overpotential ( $\eta$ ) versus the logarithm of the current density ( $\log |j|$ ). The linear portion of this plot gives the Tafel slope, which provides insight into the reaction mechanism.[4]
- **Electrochemical Impedance Spectroscopy (EIS):** Perform EIS at a specific overpotential to evaluate the charge transfer resistance ( $R_{ct}$ ) at the electrode-electrolyte interface. A smaller  $R_{ct}$  generally indicates faster kinetics.[4]
- **Stability Test:** Conduct chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., 24-100 hours) to assess the long-term stability of the catalyst.[7][8]

## Data Presentation

Table 1: Electrodeposition Parameters for **Nickel Sulfide** Films

Parameter	Potentiodynamic Deposition[4]	Galvanostatic Deposition[3]
Precursors	NiCl <sub>2</sub> , CoCl <sub>2</sub> , Thiourea	Modified Watts Bath
Deposition Mode	Cyclic Voltammetry	Constant Current
Potential Range	0.15 to -1.25 V vs. SCE	-
Scan Rate	5 mV/s	-
Current Density	-	6 - 12 mA/cm <sup>2</sup>
Temperature	Ambient	45 °C

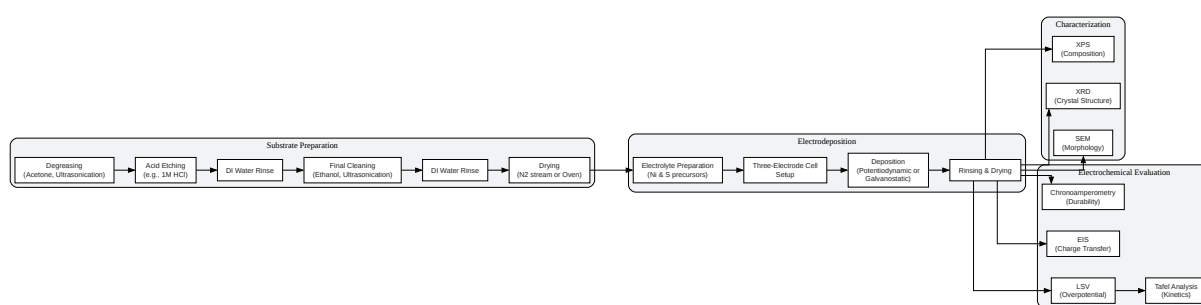
Table 2: Electrocatalytic Performance of **Nickel Sulfide** Films for Hydrogen Evolution Reaction (HER)

Catalyst	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Stability	Reference
Ni-Co-S-3	pH 7 Phosphate Buffer	280	93 and 70	-	[4]
Amorphous Ni/NiS	1.0 M KOH	43.8	79.9	Excellent	[5]
Ni-S film	pH 7 Phosphate Buffer	-	77	> 100 h	[7]
NiS <sub>x</sub> /SUS	Alkaline Solution	258	-	Stable after 2000 cycles	[8]

Table 3: Electrocatalytic Performance of **Nickel Sulfide** Films for Oxygen Evolution Reaction (OER)

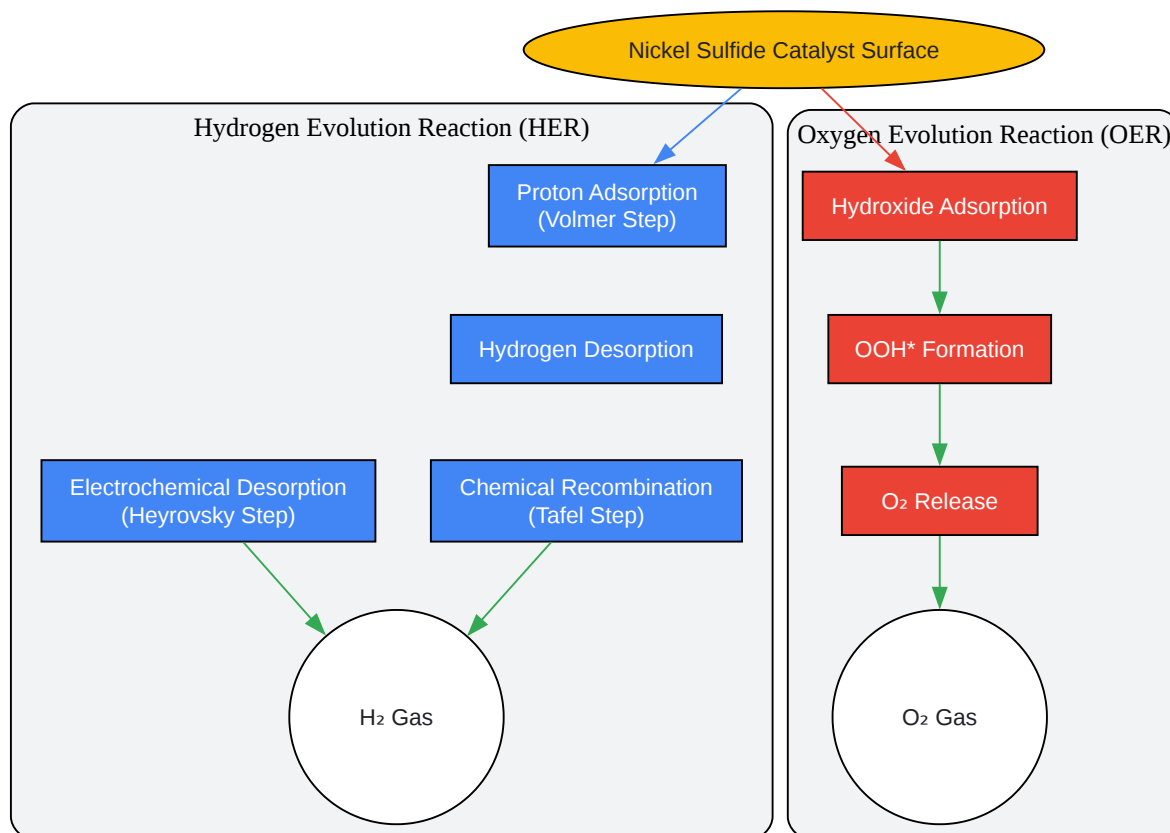
Catalyst	Electrolyte	Overpotential @ 10 mA/cm <sup>2</sup> (mV)	Tafel Slope (mV/dec)	Stability	Reference
Ni-Fe-S	1.0 M KOH	230 (at 50 mA/cm <sup>2</sup> )	-	> 30 h	
C-Ni <sub>3</sub> S <sub>2</sub>	1.0 M KOH	261	96.18	-	<a href="#">[9]</a>
NiS/CB(st)-DNs	1.0 M KOH	277	72	> 20 h	
Fe-NiS-DNs	1.0 M KOH	216	46	> 10 h	<a href="#">[10]</a>

## Visualizations



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Caption: Experimental workflow for NiS<sub>x</sub> thin film synthesis and evaluation.



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Caption: Simplified pathways for HER and OER on a catalyst surface.

## Stability and Phase Transformations

It is important to note that the stability of **nickel sulfide** electrocatalysts can be pH-dependent and they may undergo phase transformations during electrocatalysis. For instance, in acidic solutions, NiS<sub>x</sub> films can be prone to dissolution, especially at oxidizing potentials.[11][12][13][14] In alkaline media, β-NiS can transform into Ni<sub>3</sub>S<sub>2</sub> under HER conditions.[11][12][13][14] During the OER in alkaline solutions, **nickel sulfides** can transform into nickel (oxy)hydroxides,

which are often the true catalytically active species.[10][11][12][13][14] Understanding these transformations through ex-situ and in-situ characterization is crucial for designing robust and highly active electrocatalysts.

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